DOTAP Transfection Reagent

Overview

Description

Mechanism of Action

Target of Action

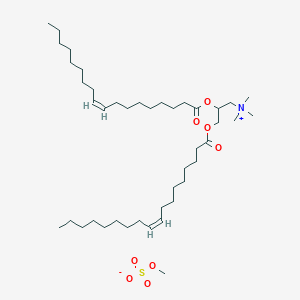

DOTAP, or 1,2-dioleoyl-3-trimethylammonium propane, is a cationic lipid used for the liposomal transfection of oligonucleotides in gene therapy . The primary targets of DOTAP are nucleic acids and target cell membranes . It is suitable for transient and stable transfection of mammalian cell lines with DNA (plasmids, bacmids) and modified nucleic acids (antisense oligonucleotides) .

Mode of Action

The key structural element of DOTAP is its quaternary ammonium headgroup, which is responsible for interactions with both nucleic acids and target cell membranes . The choice of counterion strongly affects both lipid packing and hydration of DOTAP, which are fundamental to the design of a major class of transfection lipids .

Biochemical Pathways

The biochemical pathways affected by DOTAP are primarily related to the delivery of therapeutic nucleic acids. DOTAP is used in lipid nanoparticle formulations for intracellular delivery of therapeutic nucleic acids, particularly mRNA vaccines and siRNA cancer treatments .

Pharmacokinetics

The optimal working concentration of dotap is dependent on several parameters, including the cell line being used, concentration and type of nucleic acid (dna, rna), and incubation time .

Result of Action

The result of DOTAP’s action is the successful transfection of cells with nucleic acids. This is achieved through the formation of lipoplexes, which are complexes of cationic lipids and nucleic acids. These lipoplexes are taken up by cells, allowing the nucleic acids to be released and expressed within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DOTAP. For instance, the solutions of DNA or RNA and DOTAP transfection reagent should have ambient temperature and should be gently vortexed prior to use . Moreover, the presence of serum can affect the efficiency of transfections produced by DOTAP .

Biochemical Analysis

Biochemical Properties

The key structural element of DOTAP Transfection Reagent is its quaternary ammonium headgroup . This headgroup is responsible for interactions with both nucleic acids and target cell membranes . The structure of this compound and how it interacts with halide counterions is fundamental to the design of a major class of transfection lipids .

Cellular Effects

This compound produces highly efficient transfections both in the presence and absence of serum . It can be used for the highly efficient transfection of DNA, including yeast artificial chromosomes (YACs) into eukaryotic cells for transient or stable gene expression . It is also efficient in transferring other negatively charged molecules, such as RNA, oligonucleotides, nucleotides, proteins, and ribonucleoprotein (RNP) complexes into eukaryotic cells .

Molecular Mechanism

The mechanism of action of this compound involves the formation of stable complexes when mixed with DNA . These complexes can be added directly to the cell culture medium . The complexes fuse with the cell membrane and release DNA into the cytoplasm . This method of DNA transfer is very gentle, avoiding the cytotoxic effects commonly encountered with other transfection methods .

Temporal Effects in Laboratory Settings

It is known that this compound is suitable for transient and stable transfection of mammalian cell lines with DNA (plasmids, bacmids) and modified nucleic acids (antisense oligonucleotides) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DOTAP involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine with trimethylamine, followed by methylation with methyl sulfate. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of DOTAP involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes rigorous purification steps such as chromatography and crystallization to achieve a product with over 99% purity .

Chemical Reactions Analysis

Types of Reactions

DOTAP primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in complex formation with negatively charged molecules such as DNA and RNA .

Common Reagents and Conditions

Common reagents used in reactions with DOTAP include nucleic acids (DNA, RNA), oligonucleotides, and various buffer solutions. The reactions are typically carried out under physiological conditions (pH 7.4, 37°C) to mimic the cellular environment .

Major Products Formed

The major products formed from reactions involving DOTAP are stable lipoplexes, which are complexes of DOTAP with nucleic acids. These lipoplexes facilitate the delivery of genetic material into cells .

Scientific Research Applications

DOTAP Transfection Reagent is extensively used in various scientific research fields:

Chemistry: Used in the study of lipid-DNA interactions and the development of novel transfection agents.

Medicine: Employed in gene therapy research, vaccine development, and the study of genetic diseases.

Industry: Used in the production of biopharmaceuticals and the development of diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

DOPE (Dioleoylphosphatidylethanolamine): Often used in combination with DOTAP to enhance transfection efficiency.

Lipofectamine: Another popular transfection reagent with a different lipid composition.

PEI (Polyethylenimine): A polymer-based transfection reagent with high efficiency but higher cytotoxicity compared to DOTAP.

Uniqueness of DOTAP

DOTAP is unique due to its high transfection efficiency and low cytotoxicity. Unlike other cationic lipids, DOTAP can be used effectively in both the presence and absence of serum, making it versatile for various experimental conditions .

Biological Activity

DOTAP (1,2-Dioleoyl-3-trimethylammonium propane methylsulfate) is a cationic lipid widely recognized for its application as a transfection reagent in molecular biology. Its ability to facilitate the delivery of nucleic acids into various cell types has made it a valuable tool in both research and therapeutic contexts. This article explores the biological activity of DOTAP, focusing on its mechanisms of action, efficacy in different experimental setups, and implications for gene delivery.

DOTAP functions primarily by forming lipoplexes with negatively charged nucleic acids, such as DNA and RNA. The positively charged DOTAP molecules interact with the negatively charged phosphate backbone of nucleic acids, leading to the formation of stable complexes that can be taken up by cells through endocytosis. This process is facilitated by the lipid bilayer structure of DOTAP, which allows for fusion with cellular membranes.

In Vitro Studies

DOTAP has been shown to be effective in both serum-containing and serum-free conditions, distinguishing it from many other first-generation transfection reagents that are serum-sensitive. The following table summarizes key findings from various studies regarding the transfection efficiency of DOTAP across different cell lines:

| Cell Line | DNA Concentration (μg/mL) | Transfection Efficiency (%) | Reference |

|---|---|---|---|

| HeLa | 5 | 60-80 | |

| HEK293 | 2.5 | 50-70 | |

| COS-7 | 5 | 70-85 | |

| Arabidopsis thaliana | N/A | Induced immune response |

These results indicate that DOTAP is capable of achieving high transfection efficiencies across a range of cell types, making it a versatile tool for molecular biology applications.

In Vivo Applications

Recent studies have evaluated the use of DOTAP in vivo, particularly in the context of gene therapy. For instance, a study demonstrated that DOTAP-modified formulations could enhance systemic stability and improve biodistribution when used in conjunction with polyethylene glycol (PEG) modifications . This approach has shown promise for delivering therapeutic genes to target tissues effectively while minimizing off-target effects.

Case Studies

- Gene Delivery in Cancer Therapy : A study explored the use of DOTAP for delivering plasmid DNA encoding therapeutic genes directly into tumor cells. The results indicated significant tumor regression in animal models treated with DOTAP-lipoplex formulations compared to controls .

- Plant Immunity Activation : Interestingly, DOTAP has also been identified as an activator of innate immunity in plants. Research on Arabidopsis thaliana revealed that treatment with DOTAP primed defense responses against bacterial pathogens, significantly reducing disease severity .

Cytotoxicity Assessment

Cytotoxicity is a critical consideration when evaluating transfection reagents. Studies have shown that DOTAP exhibits low cytotoxicity at concentrations below 150 μg/mL when tested on various cell lines, including HeLa and peripheral blood lymphocytes . The optimal working concentration typically ranges from 5 to 10 μg/mL of DNA per μg of DOTAP, depending on the specific cell type and experimental conditions.

Properties

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMRWWHFJMENJH-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H83NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144189-73-1 | |

| Record name | DOTAP methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144189-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.